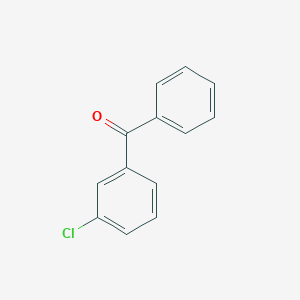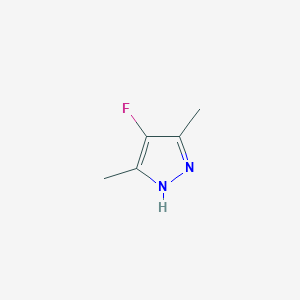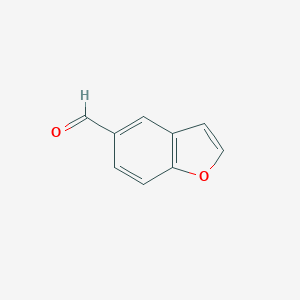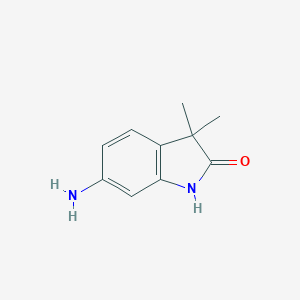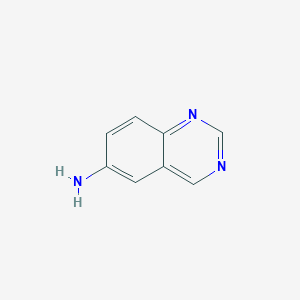
Quinazolin-6-amine
Overview
Description
Quinazolin-6-amine is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . Quinazoline derivatives have drawn attention due to their significant biological activities . They have been associated with various therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesic, anti-virus, and more .
Synthesis Analysis
Quinazoline derivatives are synthesized using various methods, which are classified into five main categories: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In one method, aniline and ethyl glyoxalate are used as substrates in a Povarov imino-Diels-Alder reaction .Molecular Structure Analysis
Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2(1H)-one (2-quinazolinone), or at C-4 and named quinazoline-4(3H)-one (4-quinazolinone) .Chemical Reactions Analysis
Quinazoline derivatives are synthesized through various reactions, including Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene . Other reactions include Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Physical And Chemical Properties Analysis
Quinazolin-6-amine has a molecular weight of 145.16 . Its IUPAC name is 6-quinazolinamine . More detailed physical and chemical properties would require specific experimental data.Scientific Research Applications
Anti-Cancer
- Application : Quinazolin-6-amine derivatives have shown significant anti-cancer properties .
- Method : Various active groups are installed to the quinazoline moiety using developing synthetic methods .
- Results : The results have shown promising anti-cancer activities, but specific quantitative data or statistical analyses are not provided in the sources .
Anti-Inflammation
- Application : Quinazolin-6-amine derivatives have been found to possess anti-inflammatory properties .
- Results : The compounds have shown anti-inflammatory effects, but specific quantitative data or statistical analyses are not provided in the sources .
Anti-Bacterial
- Application : Quinazolin-6-amine derivatives have demonstrated anti-bacterial activities .
- Results : The compounds have shown anti-bacterial effects, but specific quantitative data or statistical analyses are not provided in the sources .
Analgesia
- Application : Quinazolin-6-amine derivatives have been used as analgesics .
- Results : The compounds have shown analgesic effects, but specific quantitative data or statistical analyses are not provided in the sources .
Anti-Virus
- Application : Quinazolin-6-amine derivatives have shown anti-viral properties .
- Results : The compounds have shown anti-viral effects, but specific quantitative data or statistical analyses are not provided in the sources .
Anti-Diabetes
- Application : Quinazolin-6-amine derivatives have been used in the treatment of diabetes .
- Results : The compounds have shown anti-diabetic effects, but specific quantitative data or statistical analyses are not provided in the sources .
Anti-Cytotoxin
- Application : Quinazolin-6-amine derivatives have shown anti-cytotoxin properties .
- Results : The compounds have shown anti-cytotoxin effects, but specific quantitative data or statistical analyses are not provided in the sources .
Anti-Spasm
- Application : Quinazolin-6-amine derivatives have been used as anti-spasm agents .
- Results : The compounds have shown anti-spasm effects, but specific quantitative data or statistical analyses are not provided in the sources .
Anti-Tuberculosis
- Application : Quinazolin-6-amine derivatives have been used in the treatment of tuberculosis .
- Results : The compounds have shown anti-tuberculosis effects, but specific quantitative data or statistical analyses are not provided in the sources .
Anti-Oxidation
- Application : Quinazolin-6-amine derivatives have shown anti-oxidation properties .
- Results : The compounds have shown anti-oxidation effects, but specific quantitative data or statistical analyses are not provided in the sources .
Anti-Malarial
- Application : Quinazolin-6-amine derivatives have been used in the treatment of malaria .
- Results : The compounds have shown anti-malarial effects, but specific quantitative data or statistical analyses are not provided in the sources .
Anti-Hypertension
- Application : Quinazolin-6-amine derivatives have been used in the treatment of hypertension .
- Results : The compounds have shown anti-hypertension effects, but specific quantitative data or statistical analyses are not provided in the sources .
Anti-Obesity
- Application : Quinazolin-6-amine derivatives have been used in the treatment of obesity .
- Results : The compounds have shown anti-obesity effects, but specific quantitative data or statistical analyses are not provided in the sources .
Anti-Psychotic
- Application : Quinazolin-6-amine derivatives have been used as anti-psychotic agents .
- Results : The compounds have shown anti-psychotic effects, but specific quantitative data or statistical analyses are not provided in the sources .
Sedative-Hypnotic
- Application : Quinazolin-6-amine derivatives have been used as sedative-hypnotic agents .
- Results : The compounds have shown sedative-hypnotic effects, but specific quantitative data or statistical analyses are not provided in the sources .
Anti-Histaminic
- Application : Quinazolin-6-amine derivatives have been used as anti-histaminic agents .
- Results : The compounds have shown anti-histaminic effects, but specific quantitative data or statistical analyses are not provided in the sources .
Anti-Convulsant
- Application : Quinazolin-6-amine derivatives have been used as anti-convulsant agents .
- Results : The compounds have shown anti-convulsant effects, but specific quantitative data or statistical analyses are not provided in the sources .
Anti-Tubercular
Future Directions
Quinazoline derivatives, including Quinazolin-6-amine, continue to be a focus in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and synthesis of novel quinazoline-based compounds as potential drugs, particularly for anticancer potency . The structure-activity relationship of these compounds will also be a significant area of study .
properties
IUPAC Name |
quinazolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGPXURFKAUHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343356 | |
| Record name | quinazolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinazolin-6-amine | |
CAS RN |
101421-72-1 | |
| Record name | 6-Quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101421-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | quinazolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Aminoquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)

